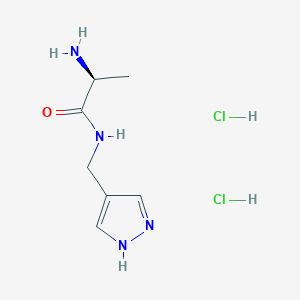
(2S)-2-Amino-N-(1H-pyrazol-4-ylmethyl)propanamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-2-Amino-N-(1H-pyrazol-4-ylmethyl)propanamide;dihydrochloride, also known as PPDA, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications. PPDA is a synthetic compound that belongs to the class of pyrazole-containing compounds.
Scientific Research Applications
Synthesis and Anticancer Applications
A study by Mansour et al. (2021) focuses on the synthesis and anticancer assessment of new 2-amino-3-cyanopyridine derivatives, including pyrazole and 5-amino-pyrazole nicotinonitrile derivatives. This research highlights the potential of pyrazole derivatives in developing anticancer agents through various chemical reactions and assessments (Mansour, Sayed, Marzouk, & Shaban, 2021).
Antioxidant and Antitumor Evaluation
Hamama et al. (2013) synthesized certain new N-substituted-2-amino-1,3,4-thiadiazoles, demonstrating the process of creating pyrazole derivatives. The synthesized compounds were screened for their cytotoxicity and antioxidant activities, showing promising results that indicate the potential for antitumor and antioxidant applications (Hamama, Gouda, Badr, & Zoorob, 2013).
Diverse Chemical Libraries Generation
Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material for generating a diverse library of compounds, including pyrazoline and pyridine derivatives. This study showcases the application of similar structures in creating vast chemical libraries for further pharmaceutical exploration (Roman, 2013).
Antibacterial Activities
Bildirici et al. (2007) synthesized derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, evaluating their antibacterial activities against Gram-positive and Gram-negative bacteria. This indicates the potential of pyrazole derivatives in developing new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).
properties
IUPAC Name |
(2S)-2-amino-N-(1H-pyrazol-4-ylmethyl)propanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-5(8)7(12)9-2-6-3-10-11-4-6;;/h3-5H,2,8H2,1H3,(H,9,12)(H,10,11);2*1H/t5-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJAUJBYONWTTJ-XRIGFGBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CNN=C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CNN=C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2747020.png)



![(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B2747028.png)

![(5-methylpyrazin-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2747031.png)
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2747032.png)



![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylprop-2-enamide](/img/structure/B2747039.png)